Methyl 3,6-dibromo-2-fluorophenylacetate

Medicinal Chemistry Chemical Synthesis Procurement

Methyl 3,6-dibromo-2-fluorophenylacetate (CAS 1806328-66-4) is a polysubstituted phenylacetate ester characterized by bromine atoms at the 3- and 6-positions and a fluorine atom at the 2-position on the aromatic ring. With a molecular weight of 325.96 g/mol and a computed XLogP3-AA of 3.2, this compound exhibits moderate lipophilicity, positioning it as a potential building block or intermediate in the synthesis of more complex, biologically relevant molecules.

Molecular Formula C9H7Br2FO2
Molecular Weight 325.96 g/mol
CAS No. 1806328-66-4
Cat. No. B1409999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,6-dibromo-2-fluorophenylacetate
CAS1806328-66-4
Molecular FormulaC9H7Br2FO2
Molecular Weight325.96 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=CC(=C1F)Br)Br
InChIInChI=1S/C9H7Br2FO2/c1-14-8(13)4-5-6(10)2-3-7(11)9(5)12/h2-3H,4H2,1H3
InChIKeyNGCJVVAIOAWIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,6-dibromo-2-fluorophenylacetate (CAS 1806328-66-4): A Halogenated Phenylacetate Scaffold for Medicinal Chemistry and Organic Synthesis


Methyl 3,6-dibromo-2-fluorophenylacetate (CAS 1806328-66-4) is a polysubstituted phenylacetate ester characterized by bromine atoms at the 3- and 6-positions and a fluorine atom at the 2-position on the aromatic ring [1]. With a molecular weight of 325.96 g/mol and a computed XLogP3-AA of 3.2, this compound exhibits moderate lipophilicity, positioning it as a potential building block or intermediate in the synthesis of more complex, biologically relevant molecules [1]. Its structure, containing both bromine and fluorine substituents, suggests potential utility in cross-coupling reactions and applications where the electronic and steric effects of halogens are leveraged [1].

Why Methyl 3,6-dibromo-2-fluorophenylacetate Cannot Be Substituted with Other Halogenated Phenylacetates: The Criticality of the 3,6-Dibromo-2-Fluoro Pattern


Despite sharing the same molecular formula and weight with positional isomers like methyl 3,5-dibromo-2-fluorophenylacetate (CAS 1807034-20-3) and methyl 2,4-dibromo-6-fluorophenylacetate (CAS 1804418-84-5), the specific substitution pattern on the phenyl ring dictates unique reactivity and steric profiles [1]. Simple replacement is not scientifically valid. The relative positioning of the two bromine atoms and the ortho-fluorine in the 3,6-dibromo-2-fluoro isomer creates a distinct electronic environment and chelation potential that directly impacts regioselectivity in cross-coupling reactions and binding interactions in medicinal chemistry contexts [1]. The quantitative evidence below demonstrates the tangible differences where data is available and highlights the lack of direct comparators where it is not.

Quantitative Differentiation of Methyl 3,6-dibromo-2-fluorophenylacetate (CAS 1806328-66-4): Purity, Properties, and Structural Context


Differentiated Purity Specification for Methyl 3,6-dibromo-2-fluorophenylacetate (CAS 1806328-66-4) Procurement

For procurement, the guaranteed minimum purity is a key differentiator. Methyl 3,6-dibromo-2-fluorophenylacetate (CAS 1806328-66-4) is commercially available with a minimum purity specification of 98% [1]. This contrasts with the standard 95% specification often cited for its positional isomer, methyl 3,5-dibromo-2-fluorophenylacetate (CAS 1807034-20-3), when sourced from common chemical catalogs . This higher baseline purity can reduce the need for further purification in subsequent synthetic steps.

Medicinal Chemistry Chemical Synthesis Procurement

Lipophilicity Profile of Methyl 3,6-dibromo-2-fluorophenylacetate for Drug Design

The computed partition coefficient (XLogP3-AA) for methyl 3,6-dibromo-2-fluorophenylacetate is 3.2 [1]. This value places it in a moderate lipophilicity range, which is a critical parameter for predicting membrane permeability and oral bioavailability. This specific value arises directly from the 3,6-dibromo-2-fluoro substitution pattern. While direct comparator data is not available in the literature for this exact parameter, this property is a key factor for scientists considering this scaffold over other halogenated phenylacetates with unknown or differing computed logP values.

Drug Design ADME Physicochemical Properties

Biological Activity Annotation Discrepancy for Methyl 3,6-dibromo-2-fluorophenylacetate (CAS 1806328-66-4)

A public bioactivity database entry (BDBM50129828) reports IC50 values for 'methyl 3,6-dibromo-2-fluorophenylacetate' against human EGFR (7.71 μM) and c-Kit (3 nM) [1]. However, critical examination of the associated chemical structure identifiers (InChIKey VCLVPTJGTKXMSP-UHFFFAOYSA-N) reveals a mismatch with the actual compound (InChIKey NGCJVVAIOAWIBK-UHFFFAOYSA-N) [2]. Therefore, this data is not reliable for the compound of interest and cannot be used to claim any biological differentiation. This serves as a cautionary note for researchers relying on unverified database annotations.

Kinase Inhibition EGFR c-Kit

Validated Application Scenarios for Methyl 3,6-dibromo-2-fluorophenylacetate (CAS 1806328-66-4) Based on Structural Evidence


Medicinal Chemistry: Scaffold for Selective Functionalization in Cross-Coupling Reactions

The 3,6-dibromo-2-fluoro pattern in methyl 3,6-dibromo-2-fluorophenylacetate is specifically designed for regioselective cross-coupling. The two bromine atoms serve as handles for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings, while the ortho-fluorine atom can direct lithiation or stabilize palladium intermediates. This makes it a more versatile building block for generating diverse biaryl libraries compared to mono-bromo or unsubstituted phenylacetates, where regioselectivity cannot be controlled with the same precision.

Agrochemical Intermediate: Synthesis of Halogenated Bioactive Analogs

The compound's moderate lipophilicity (XLogP 3.2) and high halogen content align it with the property space of numerous commercial fungicides and herbicides. The 3,6-dibromo-2-fluorophenyl motif is present in related compounds investigated for agrochemical applications. This suggests the compound can serve as a key intermediate in the development of new crop protection agents, where its specific substitution pattern is expected to confer unique binding or metabolic stability properties compared to less substituted analogs.

Chemical Biology: A Fluorinated Probe for 19F NMR Studies

The presence of a single fluorine atom on an aromatic ring, flanked by heavy bromine atoms, creates a distinct and well-resolved signal in 19F NMR spectroscopy. This allows methyl 3,6-dibromo-2-fluorophenylacetate to be utilized as a sensitive probe or starting material for synthesizing 19F NMR-active ligands for protein-binding studies. This application is unique to fluorinated compounds and distinguishes it from non-fluorinated phenylacetate alternatives that lack this spectroscopic handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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